molecular formula C22H25NO6 B12189111 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B12189111
M. Wt: 399.4 g/mol
InChI Key: AKTOHIYULWGHCW-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines a chromen-7-yl moiety with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple stepsCommon reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
  • 2-[(5-hydroxy-4-keto-2,2-dimethyl-chroman-7-yl)oxy]acetic acid

Uniqueness

What sets 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H25NO6/c1-22(2)12-17(25)21-16(24)10-15(11-19(21)29-22)28-13-20(26)23-9-8-14-6-4-5-7-18(14)27-3/h4-7,10-11,24H,8-9,12-13H2,1-3H3,(H,23,26)

InChI Key

AKTOHIYULWGHCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=CC=CC=C3OC)O)C

Origin of Product

United States

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